Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester
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Overview
Description
Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester, also known as methyl (5-aminonaphthalen-1-yl)carbamate, is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a carbamate group attached to a naphthalene ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester typically involves the reaction of 5-amino-1-naphthol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Amines and alcohols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-amino-2-naphthalenyl)-, methyl ester
- Carbamic acid, (5-amino-1-naphthalenyl)-, ethyl ester
- Carbamic acid, (5-amino-1-naphthalenyl)-, propyl ester
Uniqueness
Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction profiles .
Properties
CAS No. |
147169-86-6 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl N-(5-aminonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)14-11-7-3-4-8-9(11)5-2-6-10(8)13/h2-7H,13H2,1H3,(H,14,15) |
InChI Key |
UJXIWSYYTZWNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
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